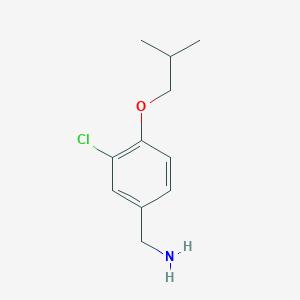

3-Chloro-4-isobutoxy-benzylamine

Description

The Benzylamine (B48309) Moiety as a Fundamental Building Block in Synthetic Methodologies

The benzylamine moiety, with its basic structural formula C₆H₅CH₂NH₂, is a cornerstone in organic chemistry, serving as a common precursor and a versatile intermediate in the synthesis of a multitude of organic compounds. basf.comwikipedia.org Its utility stems from the reactivity of both the amino group and the benzylic position. The nitrogen atom's nucleophilicity makes it a key participant in reactions to form carbon-nitrogen bonds, which are prevalent in a vast array of biologically active molecules and materials. acs.org Approximately 85% of the top-selling pharmaceuticals in 2016 contained C-N bonds, highlighting the importance of amine-containing building blocks like benzylamine. acs.org

Benzylamine is often used as a masked source of ammonia (B1221849). wikipedia.org After N-alkylation, the benzyl (B1604629) group can be readily cleaved by hydrogenolysis, a mild reduction method, to yield a primary or secondary amine. wikipedia.org This strategy is fundamental in the construction of complex nitrogen-containing compounds. Furthermore, the development of direct and efficient methods for synthesizing α-substituted primary benzylamines is an active area of research, with copper-catalyzed cross-dehydrogenative coupling (CDC) reactions emerging as a practical route. acs.orgchemistryviews.org Such methods allow for the direct formation of the desired amines from readily available alkylarenes, often with high yields and good functional group tolerance. chemistryviews.org The versatility of the benzylamine scaffold makes it an indispensable tool for synthetic chemists in academia and industry. basf.comnih.gov

Strategic Importance of Chlorinated and Alkoxylated Benzylamines in Chemical Synthesis

The introduction of halogen and alkoxy substituents onto the benzylamine ring profoundly influences the molecule's chemical properties and reactivity, making these derivatives strategically important in multi-step syntheses.

Chlorinated Benzylamines: The presence of a chlorine atom, an electron-withdrawing group, modifies the electron density of the aromatic ring and the basicity of the amino group. This electronic effect can be exploited to direct the regioselectivity of further electrophilic aromatic substitution reactions. Moreover, the chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity. Compounds like 3-chlorobenzylamine (B151487) and 4-chlorobenzylamine (B54526) are common starting materials or intermediates in the synthesis of more complex molecules. sigmaaldrich.comontosight.ai

Alkoxylated Benzylamines: In contrast, alkoxy groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution, typically directing incoming electrophiles to the ortho and para positions. This activation can facilitate reactions that might be sluggish on an unsubstituted ring. The alkoxy group can also influence the molecule's solubility and its ability to participate in hydrogen bonding. A key example is 3-chloro-4-methoxybenzylamine, which serves as an important intermediate in the synthesis of various compounds. patsnap.comgoogle.comcphi-online.com The synthesis of such compounds often starts from the corresponding substituted benzyl alcohol or benzaldehyde (B42025). patsnap.comgoogle.com

The combination of both a chloro and an alkoxy group, as seen in 3-Chloro-4-isobutoxy-benzylamine, creates a unique electronic and steric environment. The interplay between the electron-withdrawing chloro group and the electron-donating, sterically bulky isobutoxy group offers nuanced control over reactivity and provides a platform for constructing highly functionalized target molecules.

Scope and Research Objectives for this compound within Academic Organic Chemistry

While this compound (CAS No. 744971-11-7) is a known chemical entity, its specific applications and detailed research findings within academic organic chemistry are not extensively documented in publicly available literature. bldpharm.comnih.govbldpharm.com However, based on the established roles of related substituted benzylamines, its research potential can be clearly delineated.

The primary research objective for a compound like this compound is its exploration as a versatile building block for the synthesis of novel organic molecules. Academic investigations would likely focus on several key areas:

Development of Novel Synthetic Routes: Research could be directed towards establishing efficient and stereoselective methods to synthesize this compound itself, potentially starting from 3-chloro-4-isobutoxybenzaldehyde (B13079696) or related precursors through methods like reductive amination. nih.govgoogle.com

Exploration of Reactivity: A systematic study of its reactivity would be a core objective. This includes its participation in N-alkylation, acylation, and arylation reactions to create a library of derivatives. The influence of the chloro and isobutoxy substituents on the outcomes of these reactions would be of fundamental interest.

Application in Cross-Coupling Chemistry: The chloro-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions. Research would aim to utilize this feature to append various aryl, heteroaryl, or alkyl groups, thereby constructing complex molecular architectures.

Synthesis of Target Molecules: A major goal would be to employ this compound as a key intermediate in the total synthesis of complex natural products or in the creation of novel scaffolds for medicinal chemistry research. The specific substitution pattern may be designed to mimic or interact with biological targets. For instance, related substituted benzylamines have been investigated as precursors for pharmacologically active compounds. google.comontosight.ai

The combination of the 3-chloro and 4-isobutoxy groups provides a unique substitution pattern that is valuable for structure-activity relationship (SAR) studies in drug discovery programs. The isobutoxy group, in particular, offers a lipophilic and sterically defined moiety that can probe specific binding pockets in biological macromolecules.

Data Tables

Table 1: Physicochemical Properties of Benzylamine and Related Chloro-Substituted Analogues Note: Data is compiled from publicly available chemical databases and may represent typical values.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| Benzylamine wikipedia.orgnih.gov | 100-46-9 | C₇H₉N | 107.15 | 184-185 | 1.543 | 0.981 |

| 3-Chlorobenzylamine sigmaaldrich.comnih.gov | 4152-90-3 | C₇H₈ClN | 141.60 | 110-112 (at 17 mmHg) | 1.559 | 1.159 |

| 4-Chlorobenzylamine ontosight.ai | 104-86-9 | C₇H₈ClN | 141.60 | 213-215 | 1.557 | 1.146 |

Table 2: Properties of 3-Chloro-4-alkoxy-benzylamine Derivatives Note: Data for this compound is limited; related compounds are shown for context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-4-methoxybenzylamine patsnap.com | 247569-42-2 | C₈H₁₀ClNO | 171.62 |

| This compound nih.gov | 744971-11-7 | C₁₁H₁₆ClNO | 213.70 |

Properties

IUPAC Name |

[3-chloro-4-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNTZWOJGJGGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Derivatization Strategies for 3 Chloro 4 Isobutoxy Benzylamine Scaffolds

Derivatization at the Primary Amine Functionality

The primary amine group of 3-Chloro-4-isobutoxy-benzylamine is a key site for a variety of derivatization reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Amides, Ureas, and Carbamates

The primary amine of this compound readily undergoes reactions to form stable amide, urea, and carbamate (B1207046) linkages, which are prevalent in many biologically active compounds.

Amides: N-acylation of this compound with acid chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, affords the corresponding N-benzylamides. libretexts.org This reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. google.com The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org For example, the reaction with acetyl chloride would yield N-(3-chloro-4-isobutoxybenzyl)acetamide. A similar transformation has been reported for the synthesis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. researchgate.net

Ureas: Substituted ureas can be synthesized by reacting this compound with isocyanates. This reaction is generally high-yielding and proceeds by the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. For instance, treatment with phenyl isocyanate would produce 1-(3-chloro-4-isobutoxybenzyl)-3-phenylurea. The synthesis of various 1,3-diphenylurea (B7728601) derivatives often starts with the reaction of an amine with an isocyanate. nih.gov

Carbamates: Carbamates are typically prepared by the reaction of this compound with chloroformates, such as ethyl chloroformate, in the presence of a base. prepchem.com This reaction provides a means to install a carbamate protecting group or to introduce a linker for further functionalization. The synthesis of ethyl (3-chlorophenyl)carbamate from 3-chloroaniline (B41212) and ethyl chloroformate illustrates this transformation. nih.gov

Table 1: Synthesis of Amides, Ureas, and Carbamates

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(3-chloro-4-isobutoxybenzyl)acetamide |

| This compound | Phenyl isocyanate | 1-(3-chloro-4-isobutoxybenzyl)-3-phenylurea |

| This compound | Ethyl chloroformate | Ethyl (3-chloro-4-isobutoxybenzyl)carbamate |

N-Alkylation and N-Acylation Reactions for Secondary/Tertiary Amine Derivatives

The primary amine of this compound can be further functionalized through N-alkylation and N-acylation to yield secondary and tertiary amines.

N-Alkylation: Direct alkylation of benzylamines with alkyl halides can lead to mixtures of mono- and di-alkylated products. wikipedia.org However, reductive amination offers a more controlled approach to synthesizing secondary amines. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com For example, reacting this compound with formaldehyde (B43269) followed by reduction would yield the N-methylated secondary amine. The direct N-alkylation of amines with alkyl halides can also be achieved at room temperature using mixed oxide catalysts. amazonaws.comresearchgate.net

N-Acylation: N-acylation is a fundamental transformation, often employed to introduce specific acyl groups or as a protecting strategy in multi-step syntheses. derpharmachemica.com The reaction of this compound with various acid chlorides or anhydrides under basic conditions can be used to synthesize a wide array of N-acyl derivatives. derpharmachemica.com For instance, reaction with benzoyl chloride would yield N-(3-chloro-4-isobutoxybenzyl)benzamide.

Table 2: N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent(s) | Product |

|---|

Preparation of Imines and their Subsequent Transformations

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. nih.govscience.gov This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net

The resulting imines are valuable intermediates for further synthetic transformations. One of the most common applications is their reduction to secondary amines, as seen in reductive amination. Additionally, the C=N bond of the imine can undergo nucleophilic attack by organometallic reagents to form new carbon-carbon bonds, leading to α-substituted amines. The synthesis of Schiff bases from various amines and aldehydes is a well-established method. ijcrt.orguobasrah.edu.iq

Table 3: Imine Formation and Subsequent Transformation

| Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|

| This compound | Benzaldehyde (B42025), Acid catalyst | N-(3-chloro-4-isobutoxybenzylidene)aniline (Imine) |

| N-(3-chloro-4-isobutoxybenzylidene)aniline | Sodium borohydride (B1222165) | N-(3-chloro-4-isobutoxybenzyl)aniline (Secondary Amine) |

Modifications of the Aromatic Ring and Isobutoxy Moiety

Beyond the primary amine, the aromatic ring and the isobutoxy group of this compound present further opportunities for structural diversification.

Further Aromatic Functionalization (e.g., additional halogenation, nitration, or formylation)

The existing substituents on the benzene (B151609) ring of this compound, the chloro and isobutoxy groups, direct the position of subsequent electrophilic aromatic substitution reactions. libretexts.org The isobutoxy group is an ortho-, para-directing activating group, while the chloro group is an ortho-, para-directing deactivating group. The aminomethyl group (-CH2NH2) is also an activating, ortho-, para-directing group, though it is often protected during aromatic substitution reactions to prevent side reactions.

Halogenation: Further halogenation, such as bromination or chlorination, would likely occur at the positions ortho or para to the activating isobutoxy and aminomethyl groups.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. The position of nitration would be influenced by the directing effects of the existing substituents.

Formylation: Formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, could introduce a formyl group onto the aromatic ring, providing a handle for further synthetic modifications.

Cyclization Reactions and Ring-Fused Systems Incorporating this compound

The primary amine functionality of this compound is a versatile handle for the construction of a diverse array of nitrogen-containing heterocyclic systems. Through carefully chosen reaction partners and conditions, the benzylamine (B48309) moiety can be induced to undergo cyclization, leading to the formation of complex, ring-fused architectures. These reactions are fundamental in expanding the chemical space accessible from this scaffold.

One of the most powerful strategies for the synthesis of tetrahydroisoquinolines from β-arylethylamines is the Pictet-Spengler reaction . wikipedia.orgresearchgate.netmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the new ring. wikipedia.orgnrochemistry.com For this compound, this would first require its conversion to the corresponding β-phenethylamine derivative. The electron-donating isobutoxy group at the 4-position would facilitate the ring-closing electrophilic substitution, while the chloro group at the 3-position would direct the cyclization to the 6-position of the benzylamine ring.

Another important cyclization method is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect the intramolecular cyclization. nrochemistry.com Similar to the Pictet-Spengler reaction, this would require prior modification of the this compound to the corresponding amide. The electronic nature of the substituents on the aromatic ring plays a crucial role in the success of this reaction, with electron-donating groups generally favoring the cyclization. nrochemistry.com

Furthermore, the this compound scaffold can be utilized in the synthesis of quinazolines , a class of fused heterocyclic compounds with a broad range of biological activities. nih.gov Various synthetic routes to quinazolines involve the reaction of a benzylamine with a suitable carbonyl-containing compound or a 2-aminobenzaldehyde/ketone derivative. nih.govorganic-chemistry.org For instance, the reaction of this compound with a 2-aminobenzophenone (B122507) in the presence of an oxidizing agent can lead to the formation of a substituted quinazoline. nih.gov

| Reaction Type | Required Precursor from this compound | Typical Reagents | Resulting Fused-Ring System |

|---|---|---|---|

| Pictet-Spengler Reaction | N-acylated β-(3-chloro-4-isobutoxyphenyl)ethylamine | Aldehyde or Ketone, Acid Catalyst (e.g., TFA, HCl) | Tetrahydroisoquinoline |

| Bischler-Napieralski Reaction | N-acyl-β-(3-chloro-4-isobutoxyphenyl)ethylamine | Dehydrating Agent (e.g., POCl₃, PPA) | 3,4-Dihydroisoquinoline |

| Quinazoline Synthesis | This compound | 2-Aminobenzophenone, Oxidizing Agent (e.g., CAN/TBHP) | Quinazoline |

Structure-Reactivity Relationships and Rational Chemical Design

A thorough understanding of the interplay between the structural features of the this compound scaffold and its chemical reactivity is paramount for the rational design of synthetic pathways and the prediction of reaction outcomes.

The reactivity of the this compound molecule is significantly influenced by the electronic and steric effects of its substituents. The chlorine atom at the 3-position is an electron-withdrawing group, which decreases the electron density of the aromatic ring through its inductive effect. Conversely, the isobutoxy group at the 4-position is an electron-donating group, increasing the electron density of the ring via its resonance effect. These opposing electronic influences create a unique reactivity profile.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The chloro substituent has a positive Hammett constant (σ), indicating its electron-withdrawing nature, while the alkoxy group has a negative Hammett constant, signifying its electron-donating character. The net effect on a given reaction will depend on the specific reaction mechanism and the position of the reaction center relative to the substituents.

The steric bulk of the isobutoxy group also plays a critical role in the reactivity of the scaffold. rsc.org This steric hindrance can influence the approach of reagents to the reactive sites, potentially affecting reaction rates and stereochemical outcomes. For instance, in reactions involving the aminomethyl group, the bulky isobutoxy group may hinder the approach of large reactants.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Chloro | 3 | Electron-withdrawing (inductive) | Moderate | Deactivates the aromatic ring towards electrophilic substitution, influences regioselectivity. |

| Isobutoxy | 4 | Electron-donating (resonance) | Significant | Activates the aromatic ring towards electrophilic substitution, introduces steric hindrance. |

The conformational flexibility of the this compound scaffold, particularly the rotation around the C-O and C-C bonds of the isobutoxy group, can have significant implications for its reactivity. The bulky isobutyl group can adopt various conformations, some of which may be more favorable for certain reactions than others.

For intramolecular cyclization reactions, the ability of the molecule to adopt a conformation that brings the reactive centers into close proximity is crucial. The steric hindrance imposed by the isobutoxy group may create a rotational barrier that affects the ease of achieving the necessary transition state geometry for cyclization. Computational modeling and spectroscopic techniques can provide insights into the preferred conformations and the energy barriers to rotation, which can in turn inform the selection of optimal reaction conditions.

The this compound core serves as an excellent scaffold for the generation of chemical libraries for drug discovery and other applications. csmres.co.ukenamine.netnih.gov The principles of scaffold design emphasize the importance of having a central core structure that allows for the systematic introduction of diverse chemical functionalities at specific vectors.

In the case of this compound, the aminomethyl group provides a primary point for derivatization, allowing for the attachment of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. The chloro and isobutoxy groups not only influence the reactivity of the scaffold but also serve as handles for further modification or as key determinants of the physicochemical properties of the resulting derivatives. For example, the lipophilic isobutoxy group can enhance membrane permeability, while the chloro group can participate in halogen bonding interactions with biological targets. chemrxiv.org

| Scaffold Feature | Contribution of this compound | Implication in Chemical Synthesis |

|---|---|---|

| Functional Group Handles | Primary amine, chloro group | Allows for a wide range of derivatization reactions. |

| Tunable Physicochemical Properties | Lipophilic isobutoxy group, polar chloro group | Enables modulation of solubility, permeability, and metabolic stability. |

| Defined Three-Dimensional Shape | Steric bulk of the isobutoxy group influences conformation. | Can be exploited to achieve specific interactions with biological targets. |

| Potential for Bioisosteric Replacement | The chloro and isobutoxy groups can be replaced with other functional groups to fine-tune activity. | Facilitates structure-activity relationship (SAR) studies. nih.gov |

Computational and Theoretical Investigations Pertaining to 3 Chloro 4 Isobutoxy Benzylamine

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic makeup. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic properties.

Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering electrons to be delocalized across the entire molecule in a series of molecular orbitals. libretexts.org These orbitals are formed from the constructive (bonding) and destructive (antibonding) interference of atomic orbitals. youtube.comyoutube.com For 3-Chloro-4-isobutoxy-benzylamine, a comprehensive MO analysis would involve the combination of atomic orbitals from all constituent atoms, including the π-system of the benzene (B151609) ring, the p-orbitals of the chlorine, oxygen, and nitrogen atoms, and the σ-orbitals of the aliphatic isobutoxy and aminomethyl groups.

The analysis reveals two main types of molecular orbitals:

Sigma (σ) orbitals: Formed from the end-to-end overlap of atomic orbitals, these are symmetric around the bond axis and constitute the single bonds within the molecule. youtube.com

Pi (π) orbitals: Resulting from the side-by-side overlap of p-orbitals, these are located above and below the plane of the benzene ring and are crucial to the molecule's aromaticity and electronic properties. libretexts.org

Interactive Table: Illustrative Molecular Orbital Contributions for this compound

This table provides a hypothetical representation of the primary atomic orbital contributions to key molecular orbitals in the molecule, as would be determined by a quantum chemical calculation.

| Molecular Orbital Type | Primary Contributing Atomic Orbitals | Description |

| σ (C-C, C-H, C-N, C-O, C-Cl) | s, sp, sp², sp³ hybrid orbitals | Form the fundamental single-bond framework of the molecule. |

| π (Benzene Ring) | p-orbitals of ring carbons | Delocalized orbitals responsible for the aromatic character of the phenyl group. |

| n (non-bonding) | p-orbitals of Oxygen, Nitrogen, Chlorine | Localized orbitals holding lone pair electrons, which can participate in intermolecular interactions. |

| π* (Benzene Ring) | p-orbitals of ring carbons | Unoccupied antibonding orbitals, important for electronic transitions (e.g., UV-Vis absorption). |

| σ* (all single bonds) | s, sp, sp², sp³ hybrid orbitals | Unoccupied antibonding orbitals associated with the single-bond framework. |

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial atomic charge on each atom in the molecule. epstem.net This provides a map of the electrostatic potential, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) centers. In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would carry partial positive charges.

Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: The innermost orbital without electrons. It represents the molecule's ability to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Interactive Table: Hypothetical Frontier Orbital Data for this compound

This table presents plausible calculated values for frontier orbital energies and related properties, which are used to predict reactivity.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most easily donatable electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest-energy orbital for accepting electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A moderately large gap suggests good kinetic stability under normal conditions. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity | 1.2 eV | Energy released when an electron is added (approximated by -ELUMO). |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating reaction pathways, allowing researchers to model the transformation from reactants to products in detail. rsc.org

A chemical reaction proceeds along a reaction coordinate that passes through a high-energy point known as the transition state (TS). The transition state is an unstable, transient species that is poised between reactants and products. Computational methods, particularly those based on Density Functional Theory (DFT), can locate the precise geometry of the transition state and calculate its energy. scielo.brresearchgate.net

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). scielo.br This value is critical for predicting the rate of a reaction; a higher energy barrier corresponds to a slower reaction. For reactions involving this compound, such as N-alkylation or acylation, calculating the energy barriers for different possible pathways can explain observed product distributions and help optimize reaction conditions.

Interactive Table: Sample Calculated Energy Barriers for a Hypothetical Reaction

This table illustrates how computational chemistry could be used to compare two competing pathways for a hypothetical substitution reaction at the amine group of this compound.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| Pathway A (Desired Product) | 0.0 | +15.2 | 15.2 |

| Pathway B (Side-Product) | -1.5 | +22.8 | 24.3 |

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. mdpi.com Theoretical models must account for these solvent effects to be accurate. researchgate.net There are two primary approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method, often called the polarizable continuum model (PCM), is computationally efficient and captures bulk electrostatic effects. scielo.br

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is computationally intensive but can capture specific interactions like hydrogen bonding between the solute and solvent, which can be critical for accurately modeling the reaction. researchgate.netmdpi.com

For this compound, the presence of hydrogen-bond-donating (amine) and -accepting (amine, ether oxygen) groups means that specific solvent interactions could significantly stabilize or destabilize reactants and transition states, thereby altering the activation energy.

Interactive Table: Illustrative Solvent Effects on a Hypothetical Reaction's Activation Energy

This table shows how the calculated activation energy for a reaction involving this compound might vary in different solvents.

| Solvent | Dielectric Constant (ε) | Model Type | Hypothetical Activation Energy (ΔE‡) (kcal/mol) |

| Toluene (B28343) | 2.4 | Implicit | 21.5 |

| Tetrahydrofuran (THF) | 7.5 | Implicit | 19.8 |

| Acetonitrile | 37.5 | Implicit | 17.1 |

| Water | 78.4 | Explicit | 15.4 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a flexible molecule like this compound is not static. Rotation around single bonds (e.g., the C-O and C-C bonds of the isobutoxy group) gives rise to multiple conformers, each with a different energy. Conformational analysis involves systematically exploring these rotational possibilities to identify the lowest-energy (most stable) conformers and the energy barriers between them.

While static calculations provide information on specific low-energy structures, Molecular Dynamics (MD) simulations offer a way to study the molecule's dynamic behavior over time. researchgate.net In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are used to simulate their movement over short time steps (femtoseconds). This provides a trajectory that reveals how the molecule flexes, vibrates, and rotates at a given temperature. MD simulations are particularly useful for understanding how the molecule explores its conformational space and how it interacts with its environment, such as a solvent or a biological receptor.

Interactive Table: Hypothetical Relative Energies of Key Conformers

This table presents a simplified conformational analysis for rotation around the Ar-CH₂NH₂ bond and the O-CH₂-iBu bond.

| Conformer Description | Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Global Minimum (Anti, Staggered) | C-C-C-N ≈ 180°, C-O-C-C ≈ 180° | 0.00 | ~75% |

| Local Minimum (Gauche, Staggered) | C-C-C-N ≈ 60°, C-O-C-C ≈ 180° | +1.2 | ~15% |

| Local Minimum (Anti, Gauche) | C-C-C-N ≈ 180°, C-O-C-C ≈ 60° | +1.8 | ~8% |

| Rotational Barrier | C-C-C-N ≈ 0° (Eclipsed) | +5.5 | <1% |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational modes) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural analysis. Density Functional Theory (DFT) is a popular and effective method for this purpose. A variety of functionals and basis sets can be used, and their performance has been critically tested for a range of organic compounds. nih.gov For instance, studies have shown that functionals like PBE1PBE, HSEh1PBE, and CAM-B3LYP, in conjunction with basis sets such as aug-cc-pVDZ and cc-pVTZ, can provide accurate predictions of chemical shifts. nih.gov The choice of the method for calculating magnetic shieldings, such as Gauge-Including Atomic Orbitals (GIAO), Continuous Set of Gauge Transformations (CSGT), or Individual Gauges for Atoms in Molecules (IGAIM), also influences the accuracy of the results. nih.gov

For this compound, a computational study would involve optimizing the molecular geometry and then calculating the NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can help in the assignment of the experimentally observed signals to specific protons and carbon atoms in the molecule. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups, is presented below.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Aromatic) | 6.8 - 7.3 | C (Aromatic, C-Cl) | 120 - 130 |

| H (CH₂, benzyl) | 3.7 - 3.9 | C (Aromatic, C-O) | 150 - 160 |

| H (CH₂, isobutoxy) | 3.8 - 4.0 | C (Aromatic) | 115 - 130 |

| H (CH, isobutoxy) | 2.0 - 2.2 | C (CH₂, benzyl) | 40 - 50 |

| H (CH₃, isobutoxy) | 0.9 - 1.1 | C (CH₂, isobutoxy) | 70 - 80 |

| H (NH₂) | 1.5 - 2.5 | C (CH, isobutoxy) | 25 - 35 |

| C (CH₃, isobutoxy) | 15 - 25 |

Note: These are estimated values and would require specific computational calculations for accurate prediction.

Infrared (IR) Spectroscopy

Theoretical calculations are also instrumental in predicting the vibrational frequencies observed in an IR spectrum. Similar to NMR predictions, methods like Hartree-Fock (HF) and DFT (e.g., B3LYP functional) with appropriate basis sets (e.g., 6-311++G(d,p)) are used to calculate the harmonic vibrational frequencies. researchgate.net These calculated frequencies often have a systematic error, which can be corrected using scaling factors to improve agreement with experimental data.

For this compound, a computational analysis would predict the vibrational modes associated with its various functional groups. For example, the N-H stretching vibrations of the primary amine group, the C-H stretching of the aromatic ring and the isobutoxy group, the C-O stretching of the ether linkage, and the C-Cl stretching can all be predicted. Studies on related molecules like 3-chloro-4-hydroxybenzaldehyde (B1581250) and 3-chloro-4-fluoro benzonitrile (B105546) have demonstrated the utility of such calculations in assigning experimental IR bands. researchgate.netresearchgate.net For instance, in a related benzonitrile, the C-Cl in-plane bending deformation was theoretically predicted and experimentally observed. researchgate.net Similarly, studies on 3-aminobenzyl alcohol have used DFT calculations to interpret its IR and Raman spectra. nih.gov

A table of predicted IR vibrational modes for this compound, based on characteristic frequencies for its functional groups, is provided below.

Table 2: Hypothetical Predicted IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-O Stretch (ether) | 1200 - 1270 |

| C-N Stretch (amine) | 1020 - 1250 |

| C-Cl Stretch | 600 - 800 |

| N-H Bend (amine) | 1590 - 1650 |

| C-H Bend (aromatic) | 700 - 900 |

Note: These are characteristic frequency ranges and would be refined by specific computational calculations.

Comparative Theoretical Studies on Substituted Benzylamines (e.g., relative leaving group abilities of alkoxy vs. chlorine)

Theoretical studies on substituted benzylamines can provide valuable insights into their reactivity, particularly concerning the leaving group ability of different substituents. The cleavage of the C-N bond in primary amines like benzylamine (B48309) is known to be challenging due to the poor leaving group ability of the amine group. nih.gov However, the electronic properties of other substituents on the benzene ring can influence this characteristic.

In the context of this compound, a comparative theoretical study could investigate the relative effects of the chloro and isobutoxy groups on the stability of a potential carbocation intermediate or the transition state involved in a reaction where the benzylamine group acts as a leaving group. Such reactions often proceed through the formation of a diazonium salt, which is a much better leaving group. nih.gov

The isobutoxy group at the para position is an electron-donating group through resonance, which would stabilize a positive charge on the benzylic carbon. This electron-donating effect would likely make the benzylamine group a better leaving group, as it would stabilize the resulting carbocation. In contrast, the chlorine atom at the meta position is an electron-withdrawing group through induction and a weak deactivator. Its effect on the stability of a benzylic carbocation would be less pronounced and potentially destabilizing compared to the electron-donating isobutoxy group.

A computational approach to compare these effects would involve calculating the energies of the ground state molecule and the relevant transition states or intermediates for reactions involving the departure of the amine group. For example, the energy of the benzylic carbocation formed upon departure of the N₂ group (from the corresponding diazonium salt) could be calculated for benzylamines with different substituents. A lower energy for the carbocation would imply a better leaving group.

While a direct computational comparison for this compound is not available, the principles of physical organic chemistry, supported by computational studies on similar systems, suggest that the electron-donating 4-isobutoxy group would have a more significant impact on enhancing the leaving group ability of the benzylamine compared to the electron-withdrawing 3-chloro substituent. Studies on the deaminative coupling of benzylamines have shown that electron-withdrawing groups on the benzene ring can influence the stability of intermediates in such reactions. nih.gov

Applications of 3 Chloro 4 Isobutoxy Benzylamine As a Key Building Block in Complex Organic Synthesis

Role in Heterocyclic Compound Synthesis

The benzylamine (B48309) moiety is a cornerstone in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The specific structure of 3-chloro-4-isobutoxy-benzylamine makes it an ideal precursor for a variety of heterocyclic systems, including oxazoles, pyrimidines, quinolines, and triazoles.

Oxazole (B20620) Derivatives Oxazoles are a class of five-membered heterocyclic compounds that form the core of numerous biologically active molecules. The synthesis of substituted oxazoles can be achieved through various methods involving benzylamines. For instance, a metal-free, one-pot reaction can be used to synthesize tetrasubstituted oxazoles from arylmethylamines and 1,2-dicarbonyls under aerobic conditions. researchgate.net Another modern approach involves the visible-light-mediated photocatalytic reaction of benzylamines with α-bromoketones. organic-chemistry.org In these syntheses, this compound can serve as the amine source, incorporating its distinct substituted phenyl ring into the final oxazole structure.

Table 1: Representative Oxazole Synthesis using a Benzylamine Precursor

| Reactant A | Reactant B | General Product | Potential Role of this compound |

|---|---|---|---|

| α-Bromoketone | Benzylamine | 2,5-Disubstituted Oxazole | Serves as the benzylamine source to yield a 2-(3-chloro-4-isobutoxyphenyl)oxazole derivative. |

| 1,2-Dicarbonyl | Arylmethylamine | Tetrasubstituted Oxazole | Acts as the arylmethylamine to introduce the 3-chloro-4-isobutoxybenzyl group. |

Pyrimidine (B1678525) Derivatives Pyrimidines are fundamental components of nucleic acids and are central to many pharmaceutical compounds. The synthesis of substituted pyrimidines often involves the condensation of amines with various carbonyl compounds or their derivatives. A patent for the preparation of a complex pharmaceutical intermediate demonstrates a clear pathway where a related compound, (3-chloro-4-methoxyphenyl)methanamine, is reacted with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. google.com This reaction proceeds via nucleophilic substitution of the chlorine at the 4-position of the pyrimidine ring by the amine. This established methodology confirms that this compound is a highly suitable precursor for creating elaborately substituted pyrimidine derivatives. google.comarabjchem.orgheteroletters.orgresearchgate.net

Quinoline (B57606) Derivatives The quinoline scaffold is present in many natural alkaloids and synthetic drugs, particularly antimalarials and antibacterials. While classic methods like the Skraup reaction utilize anilines, modern syntheses have employed benzylamines in novel ways. researchgate.net For example, benzylamine can function as a nucleophilic catalyst in the on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. organic-chemistry.org Furthermore, this compound can be used as a reactant in multi-component reactions that assemble the quinoline core, embedding its substituted aromatic ring into the final heterocyclic structure.

Triazole Derivatives Triazoles, existing as 1,2,3- and 1,2,4-isomers, are widely used in medicine, particularly as antifungal agents. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the reaction of primary amines with other reagents to form the heterocyclic ring. In one documented mechanism, benzylamine reacts with a tetrazolium salt, leading to a ring-opening and intramolecular cyclization cascade that ultimately furnishes a 1,2,4-triazole. beilstein-journals.org By employing this compound in such a reaction, a triazole derivative bearing the 3-chloro-4-isobutoxybenzyl substituent can be synthesized, which may be of interest for biological screening. isres.orgscielo.org.mxraco.cat

Precursor for Advanced Polyfunctionalized Molecules

The true utility of a building block like this compound is demonstrated by its role in the total synthesis of complex, polyfunctionalized molecules, especially those with pharmaceutical applications. The specific arrangement of chloro and isobutoxy groups on the benzylamine scaffold is a feature found in several advanced molecular targets.

A compelling case is the synthesis of Avanafil, a medication used to treat erectile dysfunction. A key intermediate in the industrial synthesis of Avanafil is 3-chloro-4-methoxybenzylamine. google.com This intermediate undergoes a reaction with a pyrimidine derivative to construct the core of the final drug molecule. google.com The structural similarity between the methoxy (B1213986) and isobutoxy analogues is significant; the isobutoxy group can offer different pharmacokinetic properties, such as increased lipophilicity, which is a critical parameter in drug design. Therefore, this compound is recognized as a direct and valuable precursor for creating analogues of Avanafil and other sophisticated, polyfunctionalized therapeutic agents.

Similarly, the synthesis of other complex molecules, such as the anthelmintic drug Rafoxanide, relies on a 3-chloro-4-substituted aniline (B41778) core, further underscoring the importance of this substitution pattern in the assembly of advanced organic structures. nih.gov

Table 2: Role as a Precursor in Complex Molecule Synthesis

| Target Molecule (Analogue) | Key Precursor | Synthetic Step | Significance of this compound |

|---|---|---|---|

| Avanafil | 3-Chloro-4-methoxybenzylamine | Nucleophilic substitution on a chloropyrimidine ring | Provides the core benzylamine structure with a specific substitution pattern crucial for the final molecule's activity. The isobutoxy group offers a route to novel analogues. google.comgoogle.com |

Contribution to New Reaction Methodologies

While the primary application of this compound is as a structural synthon, the broader class of benzylamines has contributed to the development of new reaction methodologies. For instance, benzylamine itself has been utilized as an efficient, recyclable nucleophilic catalyst to promote the synthesis of quinolines in water, highlighting a "green chemistry" approach. organic-chemistry.org

However, based on available scientific literature, this compound has not been specifically reported as a catalyst or as a foundational reagent for designing new reaction pathways. Its value lies predominantly in its incorporation into target molecules as a key structural fragment, where its unique electronic and steric features are exploited, rather than in facilitating the transformation of other molecules. Its utility is therefore centered on its role as a building block, not as a tool for methodological innovation.

Use in Diversified Compound Library Synthesis for Chemical Research

In modern drug discovery, the generation of compound libraries—large collections of structurally related molecules—is a critical strategy for identifying new therapeutic leads. Combinatorial chemistry, often paired with solid-phase synthesis, allows for the rapid production of thousands of compounds for high-throughput screening.

Amines are fundamental components in many combinatorial library designs. The utility of anilines and benzylamines with substitution patterns similar to this compound has been demonstrated. For example, a patent describing the synthesis of an isoquinoline (B145761) combinatorial library lists 3-chloro-4-methoxyaniline (B1194202) as one of the amine building blocks used to generate molecular diversity. google.com

In this context, this compound is an excellent candidate for inclusion in such library synthesis efforts. Its reactive amine handle allows it to be readily attached to a solid support or coupled with a variety of carboxylic acids, aldehydes, or other electrophiles. The chloro and isobutoxy substituents provide specific points of variation that can systematically alter the biological activity and physicochemical properties of the library members. This makes it a powerful tool for generating diversified sets of molecules for screening in pharmaceutical and agrochemical research programs.

Future Prospects and Emerging Research Trajectories for Substituted Benzylamines

Innovation in Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. This paradigm shift is heavily influencing the synthesis of key intermediates like substituted benzylamines.

One promising green approach is the utilization of renewable feedstocks. Lignin (B12514952), a complex polymer abundant in biomass, is being explored as a sustainable source for producing benzylamines. nih.govcas.cntum.decas.cnmorressier.com A recently developed strategy involves the direct transformation of lignin β-O-4 model compounds, the most common linkage in lignin, into benzylamines. nih.govcas.cntum.decas.cnmorressier.com This process, which can be catalyzed by palladium on carbon (Pd/C), involves a sequence of dehydrogenation, hydrogenolysis, and reductive amination. nih.govcas.cntum.decas.cnmorressier.com This method not only provides a sustainable route to benzylamines but also adds value to a major byproduct of the paper and biorefinery industries.

Another avenue of green synthesis is the use of biocatalysis. Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. For instance, a putrescine transaminase from Pseudomonas putida has been successfully employed for the synthesis of a range of benzylamine (B48309) derivatives with high product conversions. researchgate.net Similarly, a nine-step artificial enzyme cascade has been engineered in E. coli to produce benzylamine from L-phenylalanine, demonstrating the potential of biotransformation for creating these valuable compounds from renewable sources. nih.gov The use of biocatalysts can lead to milder reaction conditions and reduced waste generation. researchgate.net

The development of uncatalyzed, selective autoxidation of benzylamines in green solvents represents another simple and environmentally friendly method for synthesizing nitrogen heterocycles derived from benzylamines. rsc.org Furthermore, the use of readily available and biodegradable materials like Kinnow peel powder as a catalyst for Schiff base reactions involving benzylamines highlights the innovative ways chemists are pursuing greener synthetic routes. nih.gov

Development of Novel Catalytic Systems for Benzylamine Transformations

The development of novel and efficient catalytic systems is paramount for the synthesis and functionalization of substituted benzylamines. Significant progress has been made in utilizing various transition metals to catalyze key bond-forming reactions.

Iron-Catalyzed Systems: Iron, being an abundant and non-toxic metal, is an attractive candidate for sustainable catalysis. Homogeneous iron complexes have been successfully used for the direct amination of benzyl (B1604629) alcohols via a "borrowing hydrogen" methodology, producing a variety of substituted secondary and tertiary benzylamines. rug.nlresearchgate.netacs.orgrug.nl This method is atom-economical and avoids the pre-functionalization of the alcohol starting material. rug.nlresearchgate.netacs.orgrug.nl Iron nitrate, in conjunction with TEMPO, has also been employed for the tandem oxidative amidation of benzyl alcohols with amine hydrochloride salts.

Rhodium-Catalyzed Systems: Rhodium catalysts have proven to be versatile for the C-H activation and functionalization of benzylamines. Rh(I) and Rh(II) complexes can catalyze the C–H alkylation of benzylamines with alkenes. rsc.orgacs.orgrsc.orgnih.gov This reaction's selectivity can be tuned by the choice of an acid additive, with aromatic acids favoring linear products and aliphatic acids promoting the formation of branched products. acs.orgnih.gov Furthermore, Rh(III) catalysts have been utilized in the synthesis of 2-benzazepines from benzylamines and Morita–Baylis–Hillman adducts through a C(sp²)–H activation pathway. acs.orgdatapdf.com These methods allow for the direct modification of the benzylamine core, providing access to complex molecular architectures. acs.orgdatapdf.com

Other Catalytic Systems: Copper-catalyzed enantioselective aza-Friedel–Crafts reactions of phenols with N-sulfonyl aldimines have been developed to produce chiral secondary benzylamines with high enantioselectivity. nih.gov Photocatalysis is also emerging as a powerful tool. The synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has enabled the highly regio- and chemoselective Csp³–H arylation of benzylamines. researchgate.netrsc.org Sunlight-induced photocatalytic oxidation of benzylamines over a 2D–2D MoS₂/FP-BTA heterojunction catalyst has also been demonstrated for the synthesis of N-benzylidene benzylamines. rsc.org

The table below summarizes some of the novel catalytic systems developed for benzylamine synthesis and functionalization.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Homogeneous Iron Complex | Direct Amination | Benzyl alcohols, Amines | Utilizes "borrowing hydrogen" methodology; sustainable and atom-economical. rug.nlresearchgate.netacs.orgrug.nl |

| Rh(I) and Rh(II) Complexes | C-H Alkylation | Benzylamines, Alkenes | Selectivity controlled by acid additives; allows for direct functionalization. rsc.orgacs.orgrsc.orgnih.gov |

| Rh(III) Complex | C(sp²)-H Activation/Annulation | Benzylamines, Morita–Baylis–Hillman adducts | Synthesis of 2-benzazepine derivatives. acs.orgdatapdf.com |

| Copper(II)-bis(oxazoline) | Aza-Friedel-Crafts | Phenols, N-sulfonyl aldimines | Produces chiral secondary benzylamines with high enantioselectivity. nih.gov |

| Ir complex/PhC(O)SH | Photocatalytic Csp³-H Arylation | Benzylamines, Arylating agents | Synergistic SET and HAT catalysis for high regioselectivity. researchgate.netrsc.org |

| MoS₂/FP-BTA Heterojunction | Photocatalytic Oxidation | Benzylamines | Sunlight-induced, dual catalytic efficiency. rsc.org |

| Pseudomonas putida Transaminase | Biocatalytic Reductive Amination | Prochiral ketones | Green and highly selective synthesis of benzylamine derivatives. researchgate.net |

Integration of Advanced Computational Design in Synthetic Planning

Computational chemistry and artificial intelligence are becoming indispensable tools in modern drug discovery and synthetic planning. These methods allow for the in silico design and evaluation of molecules before their actual synthesis, saving significant time and resources.

For a specific scaffold like 3-Chloro-4-isobutoxy-benzylamine, computational tools can predict its potential biological activities and guide the design of derivatives with improved properties. For example, this benzylamine is a key intermediate in the synthesis of a series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives that act as inhibitors of the enzyme Casein Kinase 2 (CSNK2A), which has been identified as a potential antiviral target. nih.govresearchgate.netbiorxiv.orgnih.gov Computational docking studies can be used to understand how these molecules bind to the active site of CSNK2A and to predict which substitutions on the benzylamine ring would enhance binding affinity and selectivity.

Exploration of New Chemical Space with Functionalized Benzylamine Scaffolds

The benzylamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. By systematically modifying the substituents on the benzylamine core, chemists can explore new regions of chemical space and discover molecules with novel biological activities.

The synthesis of derivatives of this compound for the development of CSNK2A inhibitors is a prime example of this exploration. nih.govresearchgate.netbiorxiv.org In these studies, various substituents are introduced onto the benzyl ring to probe the structure-activity relationship (SAR). nih.govresearchgate.netbiorxiv.org For instance, analogs with electron-withdrawing or electron-donating groups on the benzyl ring have been shown to maintain CSNK2A activity. nih.govbiorxiv.org

The concept of "chemical space" refers to the vast ensemble of all possible molecules. nih.govnih.govrsc.orgfrontiersin.orgconsensus.app Computational tools are being used to generate and navigate this space, allowing for the identification of novel molecular frameworks that are likely to have desirable drug-like properties. nih.govnih.govrsc.orgfrontiersin.orgconsensus.app Deep generative models can be trained on datasets of known drugs to learn the features of "drug-like" molecules and then generate new molecules that fall within this desirable chemical space. nih.govconsensus.app By using a functionalized benzylamine like this compound as a starting point, these generative models can explore the surrounding chemical space to design novel compounds with potentially improved therapeutic profiles. acs.orgnih.govpnnl.gov

Q & A

Q. What are the key synthetic routes for 3-Chloro-4-isobutoxy-benzylamine?

- Methodological Answer : The synthesis typically involves functionalization of a benzylamine backbone. A plausible route includes:

Chlorination : Introduce the chloro group at the 3-position via electrophilic aromatic substitution using chlorine gas and a Lewis acid catalyst (e.g., FeCl₃) under controlled conditions (40–60°C, inert atmosphere) .

Isobutoxy Group Installation : React the intermediate with isobutyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) via nucleophilic substitution at the 4-position .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chloro at C3, isobutoxy at C4) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] for CHClNO).

- Elemental Analysis : Validate empirical formula (C, H, N, Cl content) .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of chlorine gas or volatile intermediates .

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to FeCl₃ (e.g., AlCl₃, ZnCl₂) to improve chlorination efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for isobutoxy group installation .

- Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| FeCl₃ | DCM | 50 | 65 |

| AlCl₃ | Toluene | 60 | 72 |

| ZnCl₂ | DMF | 70 | 58 |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Time-Dependent Analysis : Track activity over short (1 week) and long (1 year) periods to identify transient vs. sustained effects .

- Contextual Variables : Control for assay conditions (pH, temperature) and cell lines to isolate compound-specific effects .

- Statistical Tools : Apply structural equation modeling (SEM) to distinguish direct/indirect effects of substituents on bioactivity .

Q. What strategies mitigate byproduct formation during chlorination?

- Methodological Answer :

- Regioselective Protection : Protect the 4-position with a temporary group (e.g., tert-butyl) before chlorination .

- Low-Temperature Chlorination : Reduce side reactions by maintaining temperatures <50°C .

- Byproduct Identification : Use LC-MS/MS to detect and quantify impurities (e.g., di-chlorinated derivatives) .

Q. How does the isobutoxy group influence pharmacological properties?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values to assess membrane permeability enhancements .

- SAR Analysis : Compare activity of analogs (e.g., 4-methoxy vs. 4-isobutoxy) to isolate steric/electronic effects .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility data for this compound?

- Methodological Answer :

- Solvent Purity : Trace water or impurities in solvents (e.g., DMSO) can artificially inflate solubility measurements .

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles; characterize via X-ray diffraction (XRD) .

Q. How to reconcile discrepancies in reported cytotoxicity thresholds?

- Methodological Answer :

- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., HEK293, HeLa) .

- Effort Exertion Analysis : Evaluate researcher bias in data interpretation using blinded experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.